molecular formula C13H10FNO2 B6396077 2-(3-Aminophenyl)-4-fluorobenzoic acid CAS No. 1261914-66-2

2-(3-Aminophenyl)-4-fluorobenzoic acid

Cat. No.: B6396077
CAS No.: 1261914-66-2
M. Wt: 231.22 g/mol
InChI Key: XNWPOGLOYOBHNX-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-4-fluorobenzoic acid is an organic compound that features both an amino group and a fluorine atom attached to a benzoic acid core

Properties

IUPAC Name

2-(3-aminophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPOGLOYOBHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688641
Record name 3'-Amino-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-66-2
Record name 3'-Amino-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of 2-(3-Aminophenyl)-4-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce aminobenzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-Aminophenyl)-4-fluorobenzoic acid has been investigated for its potential therapeutic properties:

  • Antibacterial Activity : Studies indicate that related compounds exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The antibacterial activity is influenced by the substitution pattern at the aryl position, suggesting that fluorinated derivatives enhance efficacy.

    Table 1: Antibacterial Activity of Related Compounds
    CompoundMIC (µg/mL)Target Bacteria
    2-(3-Aminophenyl)-4-fluorobenzoic acidTBDStaphylococcus aureus
    4-Fluorobenzoic acid7.82-15.63Bacillus cereus, Micrococcus luteus
  • Anticancer Properties : The compound is being studied for its role in targeting the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer treatments. Inhibitors derived from this compound have shown promise in overcoming resistance mechanisms associated with EGFR mutations.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Covalent Bond Formation : It can participate in reactions such as Suzuki-Miyaura cross-coupling, which is essential for carbon–carbon bond formation in organic synthesis.
  • Intermediate for Drug Development : It acts as an intermediate in synthesizing other bioactive compounds or pharmaceuticals.

Biological Imaging

The compound is also utilized in developing fluorescent probes for biological imaging. Its structural characteristics enable it to interact with biological macromolecules, making it suitable for visualizing cellular processes.

Material Science

In industrial applications, 2-(3-Aminophenyl)-4-fluorobenzoic acid is explored for producing advanced materials, including polymers and coatings. Its reactive functional groups contribute to the development of materials with unique properties.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on fluorobenzoylthiosemicarbazides demonstrated that modifications to the aryl position significantly affected antibacterial activity against various pathogens. The findings suggest that similar modifications to 2-(3-Aminophenyl)-4-fluorobenzoic acid could yield compounds with enhanced antibacterial properties.
  • EGFR Inhibition Research : Research involving this compound as an EGFR inhibitor showed that it could effectively reduce cell proliferation in cancer cell lines harboring specific mutations. This highlights its potential as a therapeutic agent in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and fluorine atom can influence the compound’s binding affinity and specificity towards these targets. Additionally, the compound may participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)benzoic acid: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

    4-Fluorobenzoic acid: Lacks the amino group, which can influence its interactions with biological targets.

    3-Aminobenzoic acid: Lacks both the fluorine atom and the specific substitution pattern of 2-(3-Aminophenyl)-4-fluorobenzoic acid.

Uniqueness

The unique combination of the amino group and fluorine atom in 2-(3-Aminophenyl)-4-fluorobenzoic acid provides distinct chemical properties and potential applications. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, while the amino group can facilitate interactions with biological targets.

Biological Activity

2-(3-Aminophenyl)-4-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Aminophenyl)-4-fluorobenzoic acid can be represented as follows:

  • Molecular Formula : C13H11FNO2
  • IUPAC Name : 2-(3-Aminophenyl)-4-fluorobenzoic acid

This compound features a fluorine atom at the para position relative to the carboxylic acid group, which may influence its biological properties.

Biological Activity Overview

Research has shown that compounds similar to 2-(3-Aminophenyl)-4-fluorobenzoic acid exhibit various biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The following sections detail these activities.

Antibacterial Activity

A study on related fluorobenzoylthiosemicarbazides demonstrated significant antibacterial activity against Gram-positive bacteria. The antibacterial response was found to depend on the substitution pattern at the aryl position, suggesting that fluorinated derivatives could enhance activity against pathogens like Staphylococcus aureus and Bacillus cereus .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
2-(3-Aminophenyl)-4-fluorobenzoic acidTBDStaphylococcus aureus
4-Fluorobenzoic acid7.82-15.63Bacillus cereus, Micrococcus luteus

Anticancer Activity

The anticancer potential of similar compounds has been explored through various studies. For instance, prodrugs derived from fluorobenzoyl derivatives have shown cytotoxic effects in colorectal cancer cell lines . These findings suggest that modifications in the benzoic acid structure can lead to enhanced anticancer properties.

Case Study: Prodrug Activity
In a study evaluating prodrugs based on fluorinated benzoic acids, it was observed that certain derivatives exhibited substantial cytotoxicity when tested against colorectal cancer cell lines. The presence of amino groups in the structure was crucial for enhancing the cytotoxic effects .

Anti-inflammatory Effects

Fluorinated benzoic acids have also been investigated for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

The biological activity of 2-(3-Aminophenyl)-4-fluorobenzoic acid is likely influenced by its ability to interact with specific biological targets. The presence of the amino group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and biological efficacy.

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